(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, such as 3-(pyridin-2-yloxy)pyrrolidine, which can be synthesized via the reaction of pyridine-2-ol with a suitable pyrrolidine derivative under basic conditions.
Attachment of the Methanone Group: The next step involves the introduction of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Dimethoxyphenyl Group: Finally, the 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the methanone intermediate reacts with 3,5-dimethoxybenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxyphenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a different position of the pyridine ring.
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: Another positional isomer with the pyridine ring in the 4-position.
(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-9-13(10-16(11-15)23-2)18(21)20-8-6-14(12-20)24-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCUFOVDDOGDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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